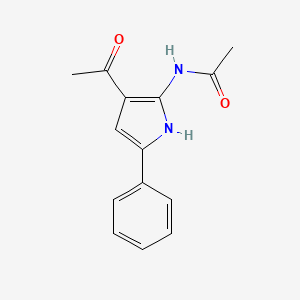
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole, also known as E3810, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Wirkmechanismus
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole is a small molecule inhibitor of VEGFR2 that binds to the kinase domain of the protein, preventing its activation and downstream signaling. This results in the inhibition of angiogenesis, which is the process by which new blood vessels are formed. Without a sufficient blood supply, tumors are unable to grow and spread.
Biochemical and Physiological Effects:
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been shown to have a potent inhibitory effect on VEGFR2, with an IC50 value of 4.8 nM. It has also been shown to inhibit the activity of other related proteins, such as VEGFR1 and VEGFR3, albeit to a lesser extent. In addition to its anti-angiogenic effects, 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been shown to have anti-tumor activity in various preclinical models, including breast, lung, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole as a research tool is its specificity for VEGFR2, which allows for the selective inhibition of angiogenesis without affecting other cellular processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complexity of the tumor microenvironment in vivo. Additionally, the high cost of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential directions for future research on 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole treatment, which could help to personalize cancer therapy. Finally, further studies are needed to investigate the safety and efficacy of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole in clinical trials, with the ultimate goal of developing a new cancer treatment option for patients.
Synthesemethoden
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole can be synthesized through a multi-step process starting with the reaction of 2-methyl-1H-benzimidazole with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the desired compound. The final step involves the addition of sulfonyl chloride to the mixture to form 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in the growth and spread of cancer cells. By inhibiting VEGFR2, 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole can prevent the formation of new blood vessels that supply nutrients to tumors, thereby starving them of the resources they need to grow and survive.
Eigenschaften
IUPAC Name |
1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-3-17-11(2)15-13-10-12(6-7-14(13)17)20(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYFBXIEDKCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5119856 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)

![1-{[(3-methoxyphenyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683138.png)
![6-methyl-1-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}-2(1H)-pyridinone](/img/structure/B5683143.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)